(2-Chloropyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone
Overview
Description
(2-Chloropyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone is a chemical compound with the molecular formula C9H9ClN2O2 It is characterized by the presence of a chloropyridine ring and a hydroxyazetidine moiety connected through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone typically involves the reaction of 2-chloropyridine with 3-hydroxyazetidine in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Commonly used bases include sodium hydride (NaH) or potassium carbonate (K2CO3).
Solvent: Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are frequently employed.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2-Chloropyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(2-Chloropyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of (2-Chloropyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
(2-Chloropyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone: Unique due to the presence of both chloropyridine and hydroxyazetidine moieties.
(2-Chloropyridin-4-yl)(3-hydroxyazetidin-1-yl)ethanone: Similar structure but with an ethanone linkage instead of methanone.
(2-Chloropyridin-4-yl)(3-hydroxyazetidin-1-yl)propanone: Contains a propanone linkage, offering different chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
(2-chloropyridin-4-yl)-(3-hydroxyazetidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-8-3-6(1-2-11-8)9(14)12-4-7(13)5-12/h1-3,7,13H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCXLZXYZOCFSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=NC=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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